4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
Overview
Description
4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran moiety with multiple hydroxyl groups. Its molecular formula is C9H14N4O5, and it has a molecular weight of 258.236 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a protected tetrahydrofuran derivative, followed by deprotection under acidic or basic conditions . The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for monitoring and controlling reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is crucial to obtain the desired product at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine ring structure but different sugar moiety.
5-Methylcytidine: A methylated derivative of cytidine with additional biological significance.
Uniqueness
4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the tetrahydrofuran ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c11-5-1-2-13(9(18)12-5)8-6(16)7(17)10(3-14,4-15)19-8/h1-2,6-8,14-17H,3-4H2,(H2,11,12,18)/t6-,7+,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHTQNGTJVDME-GJMOJQLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(O2)(CO)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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